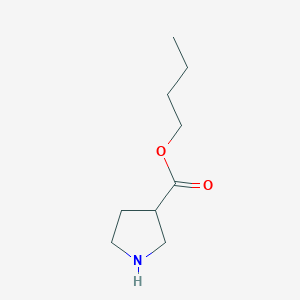

Butyl pyrrolidine-3-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

butyl pyrrolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-2-3-6-12-9(11)8-4-5-10-7-8/h8,10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPAHFRRSJVMHAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00556779 | |

| Record name | Butyl pyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00556779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122079-54-3 | |

| Record name | Butyl pyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00556779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of the Pyrrolidine 3 Carboxylate Scaffold in Organic Synthesis

The pyrrolidine-3-carboxylate scaffold is a valuable building block in organic synthesis due to its inherent structural and functional properties. The pyrrolidine (B122466) ring's three-dimensional character allows for a thorough exploration of pharmacophore space, a critical aspect in the design of biologically active molecules. nih.gov This non-planar structure, often described as having "pseudorotation," contributes to the stereochemistry of the molecule, influencing its interaction with biological targets. nih.gov

The presence of the carboxylate group at the 3-position provides a versatile handle for further chemical modifications, enabling the synthesis of a wide array of derivatives. Researchers have developed various synthetic strategies to access these scaffolds, including organocatalytic enantioselective Michael addition reactions, which allow for the concise synthesis of highly enantiomerically enriched pyrrolidine-3-carboxylic acids. researchgate.netrsc.org These methods often utilize readily available starting materials and can be performed under mild conditions, making them attractive for large-scale synthesis. oist.jp The ability to introduce substituents at different positions on the pyrrolidine ring further enhances the structural diversity that can be achieved, leading to compounds with a broad spectrum of biological activities. nih.gov

Chemical Transformations and Reactivity of Butyl Pyrrolidine 3 Carboxylate Derivatives

Reactions of the Carboxylate Group

The carboxylate group of butyl pyrrolidine-3-carboxylate is a key site for chemical modification, allowing for transformations such as hydrolysis and esterification.

Hydrolysis Reactions

Hydrolysis of the butyl ester in this compound derivatives yields the corresponding pyrrolidine-3-carboxylic acid. This reaction is typically carried out under acidic or basic conditions. For instance, acid-catalyzed hydrolysis can yield the free amino acid. rsc.org The resulting pyrrolidine-3-carboxylic acid is a valuable building block in the synthesis of various biologically active molecules. scbt.com

Esterification

The carboxylic acid of a hydrolyzed pyrrolidine-3-carboxylate can be re-esterified. For example, esterification with tert-butyl alcohol in the presence of a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and a base such as 4-dimethylaminopyridine (B28879) (DMAP) can be employed. researchgate.net This process allows for the introduction of different ester groups, thereby modifying the compound's properties for various synthetic applications. The reaction between a carboxylic acid and an alcohol, like butanoic acid and propanol, is a classic example of esterification, resulting in an ester and water. youtube.com

Reactions at the Pyrrolidine (B122466) Nitrogen

The secondary amine of the pyrrolidine ring is a nucleophilic center that readily participates in various reactions, including nucleophilic substitutions and protection/deprotection sequences.

Nucleophilic Substitution Reactions

The nitrogen atom of the pyrrolidine ring can act as a nucleophile, participating in substitution reactions. For instance, it can be alkylated or acylated to introduce a variety of functional groups. These reactions are fundamental in diversifying the structure of pyrrolidine derivatives for applications in medicinal chemistry. rsc.org

Protection/Deprotection Strategies (e.g., Boc-protection)

To control reactivity during multi-step syntheses, the pyrrolidine nitrogen is often protected. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines. acsgcipr.org It is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc-anhydride).

Deprotection of the N-Boc group is commonly achieved under acidic conditions. acsgcipr.org A variety of reagents can be used for this purpose, including strong acids like trifluoroacetic acid (TFA), or milder methods like using oxalyl chloride in methanol (B129727). researchgate.netnih.gov The choice of deprotection agent can be critical to avoid side reactions and ensure the stability of other functional groups in the molecule. mdpi.com For example, issues such as alkylation of nucleophilic sites by the tert-butyl cation can occur during deprotection. acsgcipr.org

Functionalization of the Pyrrolidine Ring System

Beyond the carboxylate and nitrogen positions, the pyrrolidine ring itself can be functionalized. This allows for the synthesis of a wide array of substituted pyrrolidine derivatives.

Recent research has focused on the direct C-H functionalization of the pyrrolidine ring. For example, redox-neutral α-C–H arylation of pyrrolidine has been achieved using a quinone monoacetal as an oxidant, providing a direct route to α-aryl-substituted pyrrolidines. nih.gov Furthermore, rhodium-catalyzed C-H activation has been employed to construct spiropyrrolidinetriones from secondary aromatic amides and maleimides. acs.orgacs.org These methods offer efficient ways to create complex pyrrolidine structures.

Organocatalytic enantioselective Michael addition reactions have also been developed to synthesize highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids. nih.govrsc.org These advanced synthetic strategies open up possibilities for creating novel pyrrolidine-based compounds with potential applications in various fields of chemical research.

Derivatization at the C-3 Position

The C-3 position of the pyrrolidine ring is a key site for introducing molecular diversity. Strategic functionalization at this carbon can significantly influence the pharmacological profile of the resulting molecules.

One prominent method for derivatization involves the asymmetric Michael addition to carboxylate-substituted enones, which serves as a precursor to the pyrrolidine ring. For instance, organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes have been developed to create highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids. researchgate.netrsc.org Following the Michael addition, a reductive amination step can be employed to form the functionalized pyrrolidine ring. researchgate.net This two-step process provides a concise route to derivatives like (3S,5R)-5-methylpyrrolidine-3-carboxylic acid with high enantiomeric excess. rsc.orgnii.ac.jp

Another powerful strategy is the direct C(sp³)-H activation at the C-3 position. This modern synthetic approach allows for the direct coupling of aryl groups to the pyrrolidine scaffold. Research has demonstrated the use of a palladium-catalyzed C-H activation/arylation protocol on N-Boc-D-proline derivatives. nih.gov For example, the reaction of an N-protected proline amide with methyl-3-iodobenzoate, catalyzed by Palladium(II) acetate, can yield the 3-aryl-substituted product. nih.gov This methodology highlights the potential for late-stage functionalization, enabling the synthesis of complex analogs from a common intermediate.

Table 1: Examples of C-3 Derivatization Strategies

| Precursor/Starting Material | Reagents and Conditions | Product Description | Yield | Reference |

|---|

Modification of Pendant Groups

The butyl ester of this compound is a versatile handle for further chemical modification. This "pendant group" can be readily transformed into other functional groups, such as carboxylic acids or amides, to create a diverse array of derivatives.

The most fundamental transformation is the hydrolysis of the ester to the corresponding carboxylic acid. This is typically achieved under basic conditions, for example, by treatment with lithium hydroxide (B78521) (LiOH) in a mixture of tetrahydrofuran (B95107) (THF) and water, or with sodium hydroxide (NaOH) in ethanol (B145695) at elevated temperatures. nih.gov The resulting carboxylic acid is a crucial intermediate for subsequent reactions, particularly amide bond formation.

Once the free carboxylic acid is obtained, it can be coupled with various amines to form amides. Standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) are effective for this transformation. nih.gov For instance, a pyrrolidine-3-carboxylic acid intermediate has been successfully coupled with 8-aminoquinoline (B160924) using this method. nih.gov This ester-to-amide pathway is a cornerstone in building more complex molecules, including precursors for pharmaceuticals.

Table 2: Reactions Involving Pendant Group Modification

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 3-Aryl-pyrrolidine-2,3-dicarboxylic acid tert-butyl ester | NaOH, EtOH, 100 °C | 3-Aryl-pyrrolidine-2,3-dicarboxylic acid | Quantitative | nih.gov |

| Pyrrolidine-3-carboxylic acid derivative | EDCI, HOBt, 8-Aminoquinoline, DCM | 8-Aminoquinoline amide derivative | 72% | nih.gov |

| Ester derivative | LiOH, H₂O, THF | Corresponding carboxylic acid | Quantitative | nih.gov |

Palladium-Mediated Coupling Reactions

Palladium catalysis has revolutionized organic synthesis, and its application to pyrrolidine derivatives allows for sophisticated C-C and C-N bond formations. These reactions are instrumental in synthesizing complex pyrrolidine-containing structures from simpler precursors.

A notable application is the palladium-catalyzed hydroarylation of pyrrolines to generate 3-aryl pyrrolidines. researchgate.net This process offers a direct route to drug-like molecules from readily available starting materials. While N-acyl pyrrolines typically yield arylated alkene products, N-alkyl pyrrolines undergo hydroarylation, demonstrating the subtle control that can be exerted over the reaction outcome. researchgate.net

Palladium-catalyzed C(sp³)-H activation, as mentioned previously, is a powerful tool for functionalizing the pyrrolidine ring directly. In a reported synthesis, a proline derivative equipped with an 8-aminoquinoline directing group was arylated at the C-3 position using various aryl iodides in the presence of a palladium catalyst. nih.gov This strategy was employed to synthesize a range of (2S,3R)-3-(carboxyphenyl)pyrrolidine-2-carboxylic acid analogs. nih.gov

Furthermore, palladium catalysis is used in the synthesis of pyrrolidine derivatives through intramolecular reactions. For example, a palladium-catalyzed enantio- and diastereoselective synthesis of pyrrolidines has been described where an initial intramolecular nucleopalladation of a tethered amine forms the pyrrolidine ring. nih.gov This is followed by an intermolecular addition of a second nucleophile, leading to diverse and highly functionalized products. nih.gov

Table 3: Examples of Palladium-Mediated Reactions

| Reaction Type | Substrate | Catalyst System | Product | Reference |

|---|---|---|---|---|

| Hydroarylation | N-Alkyl pyrroline (B1223166) | Palladium catalyst | 3-Aryl pyrrolidine | researchgate.net |

| C(sp³)-H Activation | N-Boc-proline-8-aminoquinoline amide | Pd(OAc)₂ / PivOH | 3-Aryl-pyrrolidine derivative | nih.gov |

| Intramolecular Amination | ortho-Vinyl phenol (B47542) with tethered amine | Pd(CH₃CN)₂Cl₂ / CuCl | Functionalized pyrrolidine | nih.gov |

| Stille Coupling | Lactam-derived vinyl triflate | Pd(PPh₃)₄ / LiCl | Coupled pyrroline product | ru.nl |

Reductive Amination

Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound with an amine to form an imine, which is then reduced to the corresponding amine. masterorganicchemistry.compearson.com This reaction can be applied to pyrrolidine-3-carboxylate derivatives in several ways.

First, if the nitrogen of the pyrrolidine ring is unprotected (i.e., a secondary amine), it can react with an aldehyde or ketone in the presence of a reducing agent to form an N-substituted pyrrolidine. This is a common method for adding substituents to the nitrogen atom. A variety of reducing agents are used, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective because they are mild enough not to reduce the initial carbonyl compound but readily reduce the intermediate iminium ion. masterorganicchemistry.comresearchgate.net

Second, reductive amination is a key method for synthesizing the pyrrolidine ring itself. For example, the reaction of a 1,4-dicarbonyl compound, such as succindialdehyde or its synthetic equivalents, with an amine (like ammonia) followed by reduction leads to the formation of a pyrrolidine ring. stackexchange.com This approach can be used to create substituted pyrrolidines that can then be further elaborated. For instance, the reductive amination of products from Michael additions of nitroalkanes to enones is a documented route to functionalized pyrrolidines. researchgate.net

A notable dichotomy in reactivity has been observed in the reductive reaction between amines and α-carbonylcyclopropanes. Depending on the catalyst used (rhodium vs. ruthenium), the reaction can either lead to a traditional reductive amination product or a novel pyrrolidine synthesis via ring expansion. nih.govacs.org

Table 4: Applications of Reductive Amination in Pyrrolidine Synthesis

| Carbonyl Substrate | Amine Source | Reducing Agent / Catalyst | Product Type | Reference |

|---|---|---|---|---|

| Aldehydes/Ketones | Primary/Secondary Amines | NaBH(OAc)₃ | N-Substituted Amines | masterorganicchemistry.comresearchgate.net |

| 4-Oxopentanal | NH₄Cl | NaCNBH₃ | Substituted Pyrrolidine | stackexchange.com |

| Michael Adduct (γ-nitro ketone) | (Internal) | H₂, Pd/C or other reducing systems | Substituted Pyrrolidine | researchgate.net |

| α-Carbonylcyclopropane | Amine | Ruthenium catalyst | Pyrrolidine (via ring expansion) | nih.govacs.org |

Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering precise information about the carbon-hydrogen framework.

One-dimensional NMR provides fundamental information about the chemical environment and number of different types of protons and carbons in a molecule.

¹H NMR: In the proton NMR spectrum of tert-butyl pyrrolidine-3-carboxylate, distinct signals are expected for the protons of the pyrrolidine (B122466) ring and the tert-butyl group. The protons on the pyrrolidine ring would likely appear as complex multiplets in the upfield region of the spectrum. The nine equivalent protons of the tert-butyl group would present as a sharp singlet, a characteristic feature of this functional group.

¹³C NMR: The carbon-13 NMR spectrum offers complementary information, with distinct peaks for each unique carbon atom. The spectrum for tert-butyl pyrrolidine-3-carboxylate would be expected to show signals for the carbonyl carbon of the ester, the quaternary and methyl carbons of the tert-butyl group, and the individual carbons of the pyrrolidine ring. The presence of rotamers due to the restricted rotation around the N-C(O) bond of the carbamate (B1207046) can lead to the observation of doubled signals for the pyrrolidine ring carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for tert-Butyl Pyrrolidine-3-Carboxylate (Note: The following data is based on computational predictions and typical chemical shift ranges for similar structures, as specific experimental data is not widely published.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrrolidine-H2 | 3.4 - 3.7 (m) | ~45-50 |

| Pyrrolidine-H3 | 2.9 - 3.2 (m) | ~40-45 |

| Pyrrolidine-H4 | 1.9 - 2.2 (m) | ~25-30 |

| Pyrrolidine-H5 | 3.4 - 3.7 (m) | ~45-50 |

| tert-Butyl-H | ~1.4 (s, 9H) | ~28 (3 x CH₃) |

| tert-Butyl-Cq | - | ~80 |

| Carbonyl-C=O | - | ~175 |

Two-dimensional NMR experiments are essential for unambiguously assigning the signals observed in 1D NMR and for determining the connectivity and spatial relationships between atoms.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, allowing for the definitive assignment of each protonated carbon in the pyrrolidine ring.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectra reveal long-range couplings between protons and carbons (typically over two to three bonds). This is crucial for establishing the connectivity across the molecule, for instance, by showing correlations between the protons on the pyrrolidine ring and the carbonyl carbon of the tert-butoxycarbonyl group.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For tert-butyl pyrrolidine-3-carboxylate, COSY would show correlations between the protons at positions 2, 3, 4, and 5 of the pyrrolidine ring, confirming their sequential arrangement.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): ROESY provides information about the spatial proximity of protons. In the context of the potential for rotamers, ROESY can be used to study the through-space interactions that differ between the conformational isomers.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-resolution mass spectrometry provides a very accurate measurement of the mass-to-charge ratio of the molecular ion. This allows for the determination of the elemental formula of the compound, confirming its identity. For tert-butyl pyrrolidine-3-carboxylate (C₉H₁₇NO₂), the expected exact mass would be a key piece of identifying data. Electrospray ionization (ESI) is a soft ionization technique commonly used for such analyses, typically yielding the protonated molecule [M+H]⁺.

Chiroptical Spectroscopy (e.g., Circular Dichroism - CD)

X-ray Diffraction (XRD) and Microcrystal Electron Diffraction (MicroED)

X-ray Diffraction (XRD) and Microcrystal Electron Diffraction (MicroED) are powerful analytical techniques for determining the three-dimensional atomic structure of a crystalline compound. While specific crystallographic data for Butyl pyrrolidine-3-carboxylate is not publicly available, the application of these methods to analogous pyrrolidine derivatives provides a clear framework for its structural analysis.

Single-crystal XRD is a long-established and definitive method for structural analysis, providing precise information on bond lengths, bond angles, and stereochemistry. hhu.de This technique relies on the diffraction of X-rays by a well-ordered single crystal of the analyte. hhu.de However, growing single crystals of suitable size and quality can be a significant challenge. hhu.de

Microcrystal Electron Diffraction (MicroED) has emerged as a revolutionary technique, particularly for small organic molecules that fail to form large crystals. nih.govfrontiersin.org This cryo-electron microscopy (cryoEM) method can determine high-resolution atomic structures from nanocrystals that are a billionth of the size required for conventional X-ray crystallography. nih.gov The process involves collecting electron diffraction data from continuously rotated, frozen-hydrated nanocrystals. nih.gov This method is not only rapid but also requires minimal sample preparation, often allowing for structure determination directly from a powder. nih.gov

For illustrative purposes, the X-ray diffraction analysis of an N-aryl-substituted pyrrolidine derivative, as a related compound, provides insight into the type of structural information that can be obtained. The crystal structure of such a derivative was determined by X-ray crystallography, confirming its molecular configuration. nih.gov

Table 1: Illustrative Crystallographic Data for an Analogous N-Aryl-Substituted Pyrrolidine (Note: This data is for a related compound and serves as an example of the parameters obtained from X-ray diffraction.)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 15.456(6) |

| c (Å) | 12.876(5) |

| α (°) | 90 |

| β (°) | 109.12(3) |

| γ (°) | 90 |

| Volume (ų) | 1902.1(13) |

| Z | 4 |

Data derived from studies on analogous compounds.

This type of data allows for the precise calculation of bond lengths and angles within the molecule, providing unequivocal proof of its structure.

Integration of Spectroscopic Data for Structure Assignment

While diffraction methods provide the ultimate structural proof, the routine confirmation of the structure of this compound relies on the integration of data from various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The combination of these techniques provides a comprehensive picture of the molecular structure. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy are fundamental for elucidating the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons of the butyl group and the pyrrolidine ring. The chemical shifts, splitting patterns (multiplicity), and integration of these signals would confirm the connectivity of the protons. For instance, the protons on the carbon adjacent to the ester oxygen would appear at a characteristic downfield shift. Protons on the pyrrolidine ring would exhibit complex splitting patterns due to their diastereotopic nature.

¹³C NMR: The carbon NMR spectrum would show a specific number of signals corresponding to the unique carbon atoms in the molecule. The chemical shifts would be indicative of the electronic environment of each carbon. For example, the carbonyl carbon of the ester group would appear at a significantly downfield position (typically ~170-175 ppm).

Mass Spectrometry (MS) Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. The mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺ corresponding to its molecular weight. The fragmentation pattern can also offer structural clues, for example, the loss of the butyl group or the carboxylate moiety.

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands:

A strong absorption band around 1730-1750 cm⁻¹ corresponding to the C=O stretching of the ester group.

A band in the region of 3300-3500 cm⁻¹ for the N-H stretching of the secondary amine in the pyrrolidine ring.

C-H stretching bands around 2850-2960 cm⁻¹.

By combining the information from these spectroscopic techniques, the structure of this compound can be unambiguously assigned. NMR provides the detailed connectivity of the carbon-hydrogen framework, MS confirms the molecular weight and elemental composition, and IR identifies the key functional groups.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Data |

|---|---|

| ¹H NMR | Signals for butyl group protons (triplet, sextet, sextet, triplet), signals for pyrrolidine ring protons (multiplets), N-H proton signal. |

| ¹³C NMR | Signal for ester carbonyl carbon (~173 ppm), signals for butyl group carbons, signals for pyrrolidine ring carbons. |

| Mass Spec (HRMS) | Molecular ion peak corresponding to the exact mass of C₉H₁₇NO₂. |

| IR Spectroscopy | Strong C=O stretch (~1740 cm⁻¹), N-H stretch (~3400 cm⁻¹), C-H stretches (~2900 cm⁻¹). |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Structural Validation

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For derivatives of pyrrolidine (B122466), DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, are employed to optimize the molecular structure. nih.gov These calculations help in understanding the compound's geometry, bond lengths, and bond angles. For instance, in a related pyrrolidine derivative, theoretical calculations showed that the bond lengths of C-C bonds are longer than C-H bonds due to interactions between the lone pair of electrons on the nitrogen atom and delocalized electrons in the ring. nih.gov

DFT is also crucial for analyzing vibrational spectra. nih.gov Theoretical vibrational frequencies are calculated and often scaled to match experimental data obtained from FT-IR and FT-Raman spectroscopy. nih.govnih.gov This comparison helps in the assignment of vibrational modes to specific functional groups within the molecule. nih.gov For example, the characteristic stretching vibration of the carbonyl group (C=O) is typically observed in a specific region of the infrared spectrum. nih.gov

Furthermore, DFT is utilized to determine electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. nih.gov

Computer-Assisted Structure Elucidation (CASE)

While specific CASE studies on Butyl pyrrolidine-3-carboxylate are not detailed in the provided results, CASE is a general approach that uses computational methods to determine the structure of organic compounds. This often involves analyzing spectroscopic data (like NMR, IR, and mass spectrometry) and comparing it with predicted data from theoretical calculations, such as those obtained from DFT.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug discovery to understand how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein. nih.govnih.gov

For example, in studies involving similar heterocyclic compounds, molecular docking has been used to predict the binding modes of inhibitors with enzymes like Lysine Specific Demethylase 1 (LSD1). nih.gov These simulations can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of the protein. researchgate.net The results of docking studies are often expressed as a binding affinity or score, which estimates the strength of the interaction. researchgate.netresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Predictions

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. jocpr.com The goal of QSAR studies is to predict the activity of new or untested compounds based on their molecular descriptors. digitellinc.commdpi.com These descriptors can be physicochemical properties like hydrophobicity, electronic properties, and steric effects. nih.gov

QSAR models are developed by creating a dataset of compounds with known activities and then using statistical methods, such as multiple linear regression or partial least squares, to build a predictive model. nih.gov For instance, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to various classes of compounds, including those with a pyrrolidine scaffold, to guide the design of new potent inhibitors. nih.govrsc.org The predictive power of a QSAR model is assessed through validation techniques like cross-validation. nih.gov

Table 1: Key Concepts in QSAR

| Concept | Description |

| Molecular Descriptors | Numerical values that characterize the properties of a molecule. |

| Training Set | A set of molecules with known activities used to build the QSAR model. mdpi.com |

| Test Set | An independent set of molecules used to validate the predictive ability of the QSAR model. mdpi.com |

| Statistical Methods | Techniques like Multiple Linear Regression (MLR) and Partial Least Squares (PLS) used to correlate descriptors with activity. nih.gov |

| Model Validation | Procedures like "leave-one-out" cross-validation to assess the robustness and predictive power of the model. nih.gov |

Pharmacophore Modeling

Pharmacophore modeling is a technique used in drug design to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) that are responsible for a molecule's biological activity. mdpi.com This model can then be used to screen large databases of compounds to find new molecules that fit the pharmacophore and are therefore likely to be active.

For derivatives of pyrrolidine, pharmacophore models can be developed based on the structures of known active compounds. These models highlight key features such as hydrogen bond donors and acceptors, hydrophobic regions, and charged centers that are crucial for binding to a specific biological target.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. nih.govmdpi.com In the context of this compound and its derivatives, MD simulations can provide insights into the conformational flexibility of the molecule and the stability of its interactions with a biological target. nih.govnih.gov

Table 2: Applications of Molecular Dynamics Simulations

| Application | Description |

| Conformational Analysis | Exploring the different shapes a molecule can adopt. mdpi.com |

| Binding Stability | Assessing the stability of a ligand-protein complex over time. nih.gov |

| Interaction Dynamics | Observing the dynamic nature of hydrogen bonds and other interactions. |

| Solvent Effects | Understanding the role of water molecules in molecular interactions. researchgate.net |

Analysis of Intermolecular and Intramolecular Interactions

The study of intermolecular and intramolecular interactions is crucial for understanding the properties and behavior of this compound. These interactions, which include hydrogen bonding and van der Waals forces, dictate how the molecule interacts with itself and with other molecules. mdpi.com

Intramolecular hydrogen bonds can significantly influence the conformation and stability of the molecule. mdpi.com For example, in some quinolone carboxylic acid derivatives, an intramolecular hydrogen bond between a carboxylic acid group and a carbonyl oxygen leads to the formation of a stable quasi-ring structure. mdpi.com

Intermolecular interactions are key to understanding the crystal packing of the compound in its solid state and its interactions with biological targets. mdpi.com Computational methods can be used to identify and quantify these interactions, providing a detailed picture of the forces that govern the molecular recognition process.

Applications in Medicinal Chemistry and Drug Discovery

Role as Pharmaceutical Building Blocks and Intermediates

Butyl pyrrolidine-3-carboxylate and its analogues are crucial intermediates and building blocks in organic synthesis, particularly for the development of pharmaceutical compounds. bldpharm.combldpharm.com The pyrrolidine (B122466) scaffold is present in a significant number of drugs approved by the FDA. rsc.org The versatility of this structure allows for the synthesis of complex molecules with specific stereochemistry, which is vital for therapeutic efficacy.

For instance, tert-Butyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate serves as a critical intermediate in the creation of various organic compounds, especially in the production of sulfonamide and sulfonate ester derivatives through substitution reactions. The reactivity of its chlorosulfonyl group enables the formation of diverse products, making it a valuable tool in synthetic chemistry for applications ranging from pharmaceuticals to agrochemicals. Similarly, other chiral building blocks like (S)-tert-Butyl 3-hydroxypyrrolidine-1-carboxylate and (R)-tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate are commercially available for use in asymmetric synthesis, highlighting their importance in constructing enantiomerically pure pharmaceutical agents. bldpharm.combldpharm.com

Design and Synthesis of Biologically Active Derivatives

The inherent structural features of the pyrrolidine ring allow for its modification to design and synthesize derivatives with targeted biological activities.

Neuronal Nitric Oxide Synthase (nNOS) Inhibitors: Overproduction of nitric oxide (NO) by neuronal nitric oxide synthase (nNOS) is implicated in the pathophysiology of neurodegenerative disorders and neuropathic pain. nih.govrsc.org This has driven the development of selective nNOS inhibitors as potential therapeutics. The pyrrolidine moiety has been successfully incorporated into the design of potent and highly selective nNOS inhibitors. Research has demonstrated that certain pyrrolidine-based inhibitors can achieve over 1000-fold selectivity for nNOS compared to other isoforms like eNOS. These inhibitors are designed to compete with the natural substrate, L-arginine, by binding to the enzyme's active site. nih.gov The development of such selective inhibitors represents a promising avenue for treating conditions linked to excessive nNOS activity. nih.govrsc.org

HIV Integrase Inhibitors: The human immunodeficiency virus (HIV) integrase (IN) is an essential enzyme for viral replication, making it a prime target for antiretroviral therapy. mdpi.comnih.gov This enzyme facilitates the insertion of viral DNA into the host cell's genome through two main steps: 3'-processing and strand transfer. mdpi.comnih.gov Many potent HIV integrase inhibitors are designed to chelate the divalent metal ions (typically Mg2+) in the enzyme's active site, which are crucial for its catalytic function. mdpi.comnih.gov Pyrrolidine derivatives have been explored as scaffolds in the synthesis of novel HIV integrase inhibitors. byu.edu For example, research into β-diketo acids built on pyridinone scaffolds has led to the discovery of potent inhibitors. mdpi.com The modification of these structures, potentially incorporating pyrrolidine rings, is a key strategy in the ongoing search for new and more effective anti-HIV drugs. nih.gov

Endothelin Receptor B (ETRB) Antagonists: The endothelin system, particularly the endothelin B receptor (ETRB), is implicated in various physiological processes and diseases, including cancer. nih.gov Research has shown that pyrrolidine-3-carboxylic acid derivatives can act as potent endothelin receptor antagonists. By modifying the side chain of a highly selective endothelin A (ETA) receptor antagonist, researchers were able to develop analogs with significant affinity for the ETRB receptor as well. nih.gov Specifically, replacing an N,N-dialkylacetamide side chain with an N,S-dialkylsulfonamidoethyl group resulted in compounds with a more balanced ETA/ETB antagonist profile. nih.gov In the context of cancer, selective ETRB antagonists like BQ788 have been shown to inhibit the growth of human melanoma cell lines in vitro and slow tumor growth in vivo, often by inducing cell death and promoting differentiation. nih.gov

Chemokine Receptor 2 (CCR2) Antagonists: Chemokine receptors, such as CCR2, are involved in inflammatory responses, and their antagonists are being investigated for various therapeutic applications. nih.gov A number of potent CCR2 antagonists are known to belong to the spiropiperidine family of compounds. nih.gov This structural class shares features with pyrrolidine derivatives, suggesting that the pyrrolidine scaffold could be a valuable starting point for designing new CCR2 antagonists. Patents for fused cyclopentyl antagonists of CCR2 further indicate the relevance of cyclic structures in the development of molecules targeting this receptor.

The pyrrolidine core is a feature of various compounds investigated for their anticancer properties. ontosight.ai Derivatives of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid have been synthesized and evaluated for their activity against human lung cancer cells. mdpi.com The incorporation of 1,3,4-oxadiazolethione and 4-aminotriazolethione rings into the pyrrolidone structure was found to significantly enhance anticancer activity. mdpi.com Furthermore, the demonstrated ability of ETRB antagonists based on a pyrrolidine structure to inhibit melanoma growth highlights another avenue through which these compounds can exert anticancer effects. nih.gov Studies on quinoline-3-carboxylate derivatives have also shown potent antiproliferative activity against breast cancer and leukemia cell lines, suggesting that the carboxylate functional group, when attached to heterocyclic systems, is a promising feature for the design of new anticancer agents. nih.gov

Table 1: Anticancer Activity of Selected Pyrrolidone Derivatives A selection of synthesized 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives and their effect on the viability of human A549 lung epithelial cells.

| Compound Type | Modification | Effect on Cell Viability | Source |

| Pyrrolidone Derivative | Incorporation of 1,3,4-oxadiazolethione ring | Reduced viability to 28.0% | mdpi.com |

| Pyrrolidone Derivative | Incorporation of 4-aminotriazolethione ring | Reduced viability to 29.6% | mdpi.com |

Pyrrolidine derivatives are recognized as essential structural units for compounds with significant antimicrobial functions. nih.gov Various studies have demonstrated the efficacy of these derivatives against a range of bacterial and fungal pathogens.

For example, derivatives of pyrrolidine-2,5-dione have shown moderate to low antimicrobial activities against several microorganisms. nih.gov In one study, new thiazole-based pyrrolidine derivatives were synthesized and tested against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.com The results revealed that a 4-F-phenyl derivative was particularly effective at inhibiting Gram-positive bacteria, such as S. aureus and B. cereus, while showing no toxicity to mammalian cells at the tested concentrations. biointerfaceresearch.com Additionally, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives displayed strong antibacterial activity comparable to the antibiotic linezolid (B1675486) against five different strains of Gram-positive bacteria. nih.gov

Table 2: Antimicrobial Activity of a Pyrrolidine-2,5-dione Derivative Minimum Inhibitory Concentrations (MIC) for compound 8 (a diazo derivative of a pyrrolidine-2,5-dione) against selected microorganisms.

| Microorganism | Type | MIC (μg/mL) | Source |

| Staphylococcus aureus | Gram-positive Bacteria | 16-64 | nih.gov |

| Vibrio cholera | Gram-negative Bacteria | 16-64 | nih.gov |

| Candida albicans | Yeast | 64-256 | nih.gov |

| Cryptococcus neoformans | Yeast | 64-256 | nih.gov |

There is growing interest in the neuroprotective potential of pyrrolidine derivatives. ontosight.ai Alzheimer's disease, a neurodegenerative condition, is associated with cognitive impairment, acetylcholine (B1216132) deficiency, and oxidative stress. nih.gov A study investigating novel pyrrolidine-2-one derivatives found that they effectively treated learning and memory deficits in a mouse model of cognitive impairment. nih.gov These compounds were shown to reverse the behavioral and biochemical changes induced by scopolamine, with effects comparable to the established drug donepezil. nih.gov The findings suggest that pyrrolidine-2-one derivatives are promising candidates for addressing diseases linked to cognitive deficits. nih.gov Other research has pointed to the neuroprotective mechanisms of compounds like 3-n-butylphthalide (NBP), which acts by inhibiting inflammation, reducing oxidative stress, and regulating apoptosis, showcasing the therapeutic potential of butyl-containing compounds in neurology. nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For pyrrolidine-3-carboxylate derivatives, SAR studies have provided valuable insights for designing more potent and selective drugs.

In the development of STAT3 inhibitors, it was found that the stereochemistry of the pyrrolidine ring is critical for activity. acs.org The (R)-enantiomer of a proline-based analogue (5d ) was three times more potent than the original lead compound, while the (S)-enantiomer was significantly less active. acs.org For antitubercular pyrrolidine carboxamides, the position of substituents on the aromatic ring was found to be a key determinant of activity. nih.gov For instance, an electron-withdrawing group at the 3-position of the phenyl ring was found to be optimal for InhA inhibition. nih.gov

Target Identification and Validation

Identifying the specific biological target of a drug candidate is a critical step in the drug discovery process. For many pyrrolidine-based compounds, the target is a specific enzyme or receptor. For example, in the case of the antitubercular pyrrolidine carboxamides, the target was identified as InhA, an enzyme essential for the survival of M. tuberculosis. nih.govresearchgate.net For the antiproliferative indole-2-carboxylate (B1230498) derivatives, the targets were identified as the EGFR and BRAF kinases. nih.gov

Lead Compound Development and Optimization

Once a promising lead compound is identified, it often needs to be optimized to improve its potency, selectivity, and pharmacokinetic properties. nih.govresearchgate.net This process can involve making a series of chemical modifications to the lead structure and evaluating the effects on its biological activity.

In the development of pyrrolidine carboxamides as InhA inhibitors, the initial lead compound was optimized by synthesizing a focused library of related compounds and screening them for activity. nih.gov This iterative process led to a 160-fold improvement in potency. nih.gov Similarly, in the development of pyridine-carboxamide based DGAT-1 inhibitors, optimization of the initial lead compound based on in vitro and in vivo activity led to the discovery of more potent compounds. nih.gov

Pharmacological Activity Investigations

The therapeutic potential of compounds incorporating the this compound core is an active area of research. Investigations focus on how this chemical entity and its derivatives interact with biological targets, their potential to work in concert with other drugs, and their broader pharmacological profile.

While specific binding affinity data for this compound is not extensively documented in publicly available literature, structure-activity relationship (SAR) studies on analogous pyrrolidine-3-carboxylic acid derivatives provide valuable insights. These studies demonstrate how modifications to the ester group and other substituents on the pyrrolidine ring can significantly influence binding to therapeutic targets.

For instance, research into a series of 2,4-diaryl substituted pyrrolidine-3-carboxylic acid derivatives as endothelin receptor-A (ETA) antagonists has shown that the nature of the ester and other substituents is critical for both potency and selectivity. In these studies, replacement of larger aryl groups with smaller alkyl chains, such as an n-pentyl group, has been explored to modulate the binding affinity and selectivity between endothelin receptor subtypes ETA and ETB. While a direct comparison with a butyl ester is not provided, the data suggest that the size and lipophilicity of the ester group can be fine-tuned to optimize receptor interactions.

Table 1: Illustrative Structure-Activity Relationships of Pyrrolidine-3-Carboxylic Acid Derivatives as Endothelin Receptor Antagonists

| Compound/Modification | Target | Binding Affinity (Ki, nM) | Selectivity (ETB/ETA ratio) |

| Parent Compound (A-147627) | ETA | 0.034 | 2000-fold |

| n-Pentyl Substituted Analog | ETA | Decreased affinity | Increased |

This table illustrates the impact of substituent changes on binding affinity and selectivity in a series of pyrrolidine-3-carboxylic acid-based endothelin receptor antagonists. Data is representative of trends observed in medicinal chemistry literature.

Further studies on pyrrolidine-3-carboxylic acid analogs have explored their potential as inhibitors of the γ-aminobutyric acid transporter 1 (GAT1), indicating the versatility of this scaffold in targeting different classes of proteins. nih.gov

The investigation of synergistic effects, where the combined therapeutic effect of two or more drugs is greater than the sum of their individual effects, is a key strategy in modern pharmacology. While there is a lack of specific studies on the synergistic effects of this compound, research on related proline-containing molecules suggests a potential for such interactions.

Polypharmacology is an emerging paradigm in drug discovery, suggesting that drugs acting on multiple targets can offer enhanced efficacy, particularly for complex multifactorial diseases. nih.gov The pyrrolidine scaffold is considered a "privileged" structure in medicinal chemistry, in part because its three-dimensional nature allows for the design of molecules that can interact with more than one biological target. rsc.org

The structural and stereochemical diversity of pyrrolidine derivatives allows them to be tailored to fit the binding sites of various proteins. nih.gov This inherent versatility makes the pyrrolidine nucleus a valuable starting point for the design of multi-target agents. While specific polypharmacological studies on this compound are not prominent, the broader class of pyrrolidine-containing compounds has been associated with a wide range of biological activities, hinting at their potential for interacting with multiple targets. nih.gov

Prodrug Strategies for Enhanced Absorption

One of the most direct applications of the this compound structure is in the realm of prodrug design. A prodrug is an inactive or less active molecule that is converted into an active drug within the body. This strategy is often employed to overcome challenges such as poor absorption.

The esterification of a carboxylic acid, such as pyrrolidine-3-carboxylic acid, to form a butyl ester is a classic prodrug strategy. The addition of the butyl group increases the lipophilicity of the molecule. This is a critical factor for enhancing absorption, particularly oral bioavailability, as more lipophilic molecules can more easily pass through the lipid bilayers of cell membranes in the gastrointestinal tract. Once absorbed into the bloodstream, the ester bond of this compound can be cleaved by ubiquitous esterase enzymes, releasing the active pyrrolidine-3-carboxylic acid moiety.

This approach has been successfully used for numerous drugs. For example, the antiviral drug oseltamivir (B103847) is administered as an ethyl ester prodrug to improve its oral absorption; it is then hydrolyzed by esterases in the liver to its active carboxylate form. acs.org Similarly, this strategy could be applied to a parent drug containing a pyrrolidine-3-carboxylic acid group to improve its pharmacokinetic profile.

Applications in Other Scientific and Industrial Fields

Material Science: Novel Polymers and Materials

The pyrrolidine (B122466) functional group, a core component of Butyl pyrrolidine-3-carboxylate, is of significant interest in material science for the development of novel polymers. While polymerization studies focusing specifically on this compound are not prominent, research into polymers containing the closely related pyrrolidone moiety highlights the potential of this chemical class.

Polymers featuring the pyrrolidone functional group are noted for a range of exceptional properties, including solubility in both aqueous and organic solvents, a high capacity for complexation, and non-toxicity. These characteristics make them highly desirable for a wide array of commercial and academic research applications. The development of novel polymers often involves two main strategies: a "bottom-up" approach through the synthesis of new pyrrolidone-containing monomers and a "top-down" method involving the functionalization of existing commercial polymer precursors. fluorochem.co.uk

For instance, research has explored the synthesis and polymerization of novel monomers such as 1-(2-(oxiran-2-ylmethoxy) ethyl) pyrrolidin-2-one (GEP) to create new homo- and co-polymers. fluorochem.co.uk These methods are often selected for their synthetic simplicity and industrial viability, aiming to produce materials with varied properties. fluorochem.co.uk As a functionalized heterocyclic compound, this compound represents a potential monomer or building block for synthesizing new polymeric materials with tailored physical and chemical properties. arctomsci.com

Agrochemicals: Pesticides and Herbicides

The pyrrolidine ring is a recognized "promising scaffold" in the discovery and development of new pesticides. ambeed.com Although research may not single out this compound, its structural class is relevant to the agrochemical industry. Patents have described pesticide preparations that utilize N-substituted 2-pyrrolidone-4-carboxylic acid esters, which are structurally related, as effective solvents. google.com This suggests a potential role for such esters in the formulation of herbicides, insecticides, and fungicides. google.com

Furthermore, some patents claim that compositions containing pyrrolidine derivatives can be used to treat plants and agricultural areas as pesticides and growth regulators. google.com The core pyrrolidine structure is present in a number of active pesticidal compounds. For example, Tralopyril, a 2-arylpyrrole compound, exhibits potent insecticidal and acaricidal properties by disrupting energy production in insects. ambeed.com This has led to the development of related pesticides like Chlorfenapyr, which is converted into the active Tralopyril within the insect's body. ambeed.com The investigation of various pyrrole (B145914) and pyrrolidine analogs continues to be an active area of research for identifying new and effective pesticides. ambeed.comambeed.com

| Compound Name | Chemical Family | Type | Mechanism of Action | Reference |

|---|---|---|---|---|

| Tralopyril | 2-Arylpyrrole | Insecticide, Acaricide | Acts as a decoupling agent, inhibiting oxidative phosphorylation. | ambeed.com |

| Chlorfenapyr | 2-Arylpyrrole (Pro-pesticide) | Insecticide, Acaricide | Metabolized into the active compound Tralopyril. | ambeed.com |

| Cyhalofop-butyl | Aryloxyphenoxy-propionate | Herbicide | Inhibition of acetyl-CoA carboxylase (ACCase). | google.com |

Organic Synthesis: Plant Growth Regulators and Softeners

In the field of organic synthesis, this compound is primarily categorized as an intermediate or a chemical building block. fluorochem.co.ukgoogle.com Its structure is valuable for constructing more complex molecules for pharmaceutical and agrochemical research. google.com The pyrrolidine ring itself is a fundamental component of many biologically active compounds and is used extensively in drug design and development. youtube.comyoutube.com

Plant Growth Regulators

Plant growth regulators (PGRs) are organic compounds, either natural or synthetic, that modify or control plant physiological processes. youtube.com They function at very low concentrations and include classes such as auxins, cytokinins, gibberellins, and abscisic acid. youtube.comwikipedia.orggoogle.com While specific studies detailing the synthesis of PGRs from this compound are scarce, patents exist that broadly cover the use of pyrrolidine-containing compositions as plant growth regulators. google.com The versatility of the pyrrolidine scaffold makes it a suitable starting point for synthesizing complex molecules with potential biological activity. youtube.com For example, the manufactured hormone Leuprorelin, which contains a pyrrolidine ring, is used in various medical treatments and acts by modulating hormone receptors. This demonstrates the capacity of pyrrolidine-based structures to interact with biological systems, a key feature of a PGR.

Softeners

The application of this compound in the specific synthesis of "softeners" is not described in available scientific and industrial literature. However, related compounds, such as N-substituted 2-pyrrolidone-4-carboxylic acid esters, have been identified for their utility as solvents in various industrial applications, including the synthesis of agrochemical active ingredients and organic pigments. This use as a solvent in chemical synthesis and industrial preparations is the most closely related documented application. google.com

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies

While specific methods for the industrial-scale synthesis of Butyl pyrrolidine-3-carboxylate are not widely documented, general strategies for the synthesis of similar pyrrolidine (B122466) esters can be adapted and optimized. Future research could focus on the development of novel, efficient, and stereoselective synthetic routes. These might include enzymatic resolutions, asymmetric catalysis, and the use of green chemistry principles to reduce environmental impact. The development of one-pot syntheses from readily available starting materials would be a particularly valuable contribution to the field. rsc.org

Exploration of Undiscovered Biological Activities

The biological activities of this compound are largely unexplored. However, the pyrrolidine scaffold is a common motif in a vast array of biologically active natural products and synthetic drugs. researchgate.net This suggests that this compound and its derivatives could exhibit a range of pharmacological properties. Future research should involve broad-spectrum biological screening to identify potential activities, such as antimicrobial, antiviral, anticancer, or central nervous system effects. mdpi.com The structural similarity to known bioactive molecules provides a rational basis for targeted screening efforts.

Advanced Computational Drug Design and Virtual Screening

In the absence of extensive experimental data, computational methods offer a powerful tool for predicting the potential biological activities and physicochemical properties of this compound. tandfonline.com Molecular docking studies could be employed to screen this compound and its virtual derivatives against a wide range of biological targets. tandfonline.com Quantitative structure-activity relationship (QSAR) models could also be developed to guide the design of new derivatives with enhanced potency and selectivity. These in silico approaches can significantly accelerate the drug discovery process by prioritizing compounds for synthesis and biological testing.

Integration with Natural Product Research

Pyrrolidine alkaloids are a diverse class of natural products with a wide range of biological activities. Research into the natural occurrence of this compound or structurally related compounds could unveil novel biological functions and provide inspiration for the design of new therapeutic agents. The isolation and characterization of new pyrrolidine-containing natural products, followed by the synthesis of analogues like this compound, could lead to the discovery of new lead compounds for drug development.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing butyl pyrrolidine-3-carboxylate, and what reagents are critical for esterification?

- Methodological Answer : The synthesis typically involves esterification of pyrrolidine-3-carboxylic acid with butanol under acidic catalysis (e.g., sulfuric acid) or coupling agents like DCC (dicyclohexylcarbodiimide). Key steps include refluxing the reaction mixture to drive esterification to completion and purification via column chromatography to isolate the product . For tert-butyl variants, Boc-protected intermediates are often employed, with triethylamine or DMAP (dimethylaminopyridine) used to optimize reaction efficiency .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the ester group and pyrrolidine ring structure. Mass spectrometry (MS) validates molecular weight, while X-ray crystallography (via programs like SHELXL) resolves stereochemistry and crystal packing . Infrared (IR) spectroscopy can identify carbonyl stretching vibrations (~1740 cm⁻¹) to confirm ester formation .

Q. How can researchers address solubility challenges during in vitro assays involving this compound?

- Methodological Answer : Solubility in aqueous buffers is often low due to the lipophilic butyl group. Strategies include using co-solvents like DMSO (≤5% v/v) or surfactants (e.g., Tween-80). For polar solvents, tert-butyl derivatives may require alternative solvents such as dichloromethane or THF, as noted in protocols for similar pyrrolidine esters .

Advanced Research Questions

Q. What experimental strategies resolve stereochemical inconsistencies in synthetic routes to (R)- or (S)-enantiomers of this compound?

- Methodological Answer : Chiral HPLC or SFC (supercritical fluid chromatography) can separate enantiomers, while asymmetric synthesis methods—e.g., using chiral auxiliaries like Evans oxazolidinones—ensure stereocontrol during carboxylate formation. Computational modeling (DFT or molecular docking) predicts energy barriers for racemization, guiding reaction condition optimization (e.g., low-temperature quenching) .

Q. How should researchers analyze conflicting crystallographic and spectroscopic data for this compound?

- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., ring puckering in pyrrolidine) or crystal packing distortions. Validate X-ray data with temperature-dependent NMR to assess conformational flexibility. For carbonyl shifts, compare IR and ¹³C NMR results with computational simulations (Gaussian or ORCA) to identify electronic effects .

Q. What are the best practices for optimizing catalytic efficiency in transition-metal-mediated functionalization of this compound?

- Methodological Answer : Screen palladium or ruthenium catalysts (e.g., Pd(OAc)₂, RuCl₃) with ligands (bidentate phosphines or N-heterocyclic carbenes) to enhance C–H activation. Monitor reaction progress via LC-MS and adjust parameters (temperature, solvent polarity) to minimize side reactions. Kinetic studies (Eyring plots) can identify rate-limiting steps .

Q. How do researchers reconcile discrepancies in bioactivity data across different assay platforms?

- Methodological Answer : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell-based viability). Control for solvent interference (DMSO cytotoxicity) and batch-to-batch variability in compound purity (HPLC ≥95%). Statistical tools (ANOVA, Bland-Altman plots) quantify assay reproducibility .

Data Analysis & Validation

Q. What statistical methods are appropriate for interpreting dose-response relationships in studies involving this compound?

- Methodological Answer : Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression (GraphPad Prism). Calculate EC₅₀/IC₅₀ values with 95% confidence intervals. For outliers, apply Grubbs’ test and repeat experiments under blinded conditions to minimize bias .

Q. How can computational modeling predict metabolic stability of this compound derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.